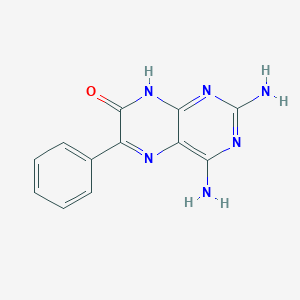

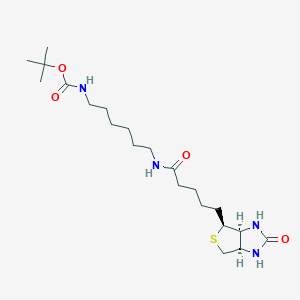

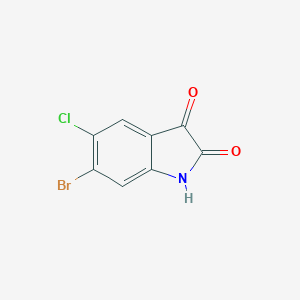

7-脱氨-7-羟基三氨蝶呤

描述

Triamterene Related Compound C is a pharmaceutical impurity of a potassium-sparing diuretic, triamterene. Triamterene exhibits antihypertensive activity. It is used in combination with thiazide deuretic, such as benzthiazide for treating hypertension and edema associated with mild to moderate congestive heart failure.

科学研究应用

遗传疾病的无义抑制剂

7-脱氨-7-羟基三氨蝶呤: 已被鉴定为一种有效的无义抑制剂,特别是针对粘多糖贮积症 I 型-赫勒 (MPS I-H) 综合征 . 这种遗传疾病是由 α-L-艾杜糖醛酸酶功能丧失引起的,而功能丧失是由于无义突变造成的。 该化合物在细胞和动物模型中已显示出恢复足够酶功能以使糖胺聚糖储存正常化的潜力,代表了该综合征患者的一种非侵入性治疗选择 .

抗结核活性

2,4-二氨基-6-苯基-7-蝶啶醇 的核心结构已被用于合成具有抗结核活性的衍生物 . 这些衍生物靶向结核分枝杆菌中的二氢叶酸还原酶,它是抗结核斗争中的一个关键药物靶标。 用这种核心结构设计的化合物在抑制细菌酶方面已显示出选择性方面的希望,表明其有可能发展成为有效的抗结核药物。

材料科学:薄膜形成

在材料科学中,7-脱氨-7-羟基三氨蝶呤 衍生物因其与聚乙烯醇和氧化玉米淀粉混合形成共混薄膜时的机械、光学和抗氧化特性而受到关注 . 这些薄膜在包装、涂层和作为抗氧化材料方面具有潜在的应用。

分子识别和配位化学

据报道,2,4-二氨基-6-苯基-7-蝶啶醇 结构可以作为具有多种配位模式的新配体 . 该特性对于分子识别过程具有重要意义,可用于配位化学中新型材料和催化剂的设计。

供体-受体 π-共轭体系

该化合物已被用于合成新型供体-受体 π-共轭推拉体系 . 这些体系的的出射特性会根据溶剂极性发生显著变化,表明其在光电器件和传感器中具有潜在的应用。

生物合成的纳米材料

2,4-二氨基-6-苯基-7-蝶啶醇 对生物合成的纳米材料的影响已被研究,尤其是在增强二氧化钛纳米颗粒特性的背景下 . 这些纳米颗粒具有广泛的应用,包括光伏、光催化和抗菌剂。

作用机制

Target of Action

The primary target of 7-Desamine-7-hydroxy triamterene, also known as 2,4-Diamino-6-phenyl-7-pteridinol, is the epithelial sodium channel (ENaC) located on the lumen side of the kidney collecting tubule . This channel plays a crucial role in the reabsorption of sodium ions from the lumen, which is a key process in maintaining the body’s fluid and electrolyte balance .

Mode of Action

7-Desamine-7-hydroxy triamterene directly blocks the ENaC , inhibiting the entry of sodium into the cells . This action effectively reduces intracellular sodium, leading to a decrease in the function of the sodium-potassium ATPase . As a result, there is an increase in potassium retention and a decrease in the excretion of calcium, magnesium, and hydrogen .

Biochemical Pathways

By blocking the ENaC, 7-Desamine-7-hydroxy triamterene disrupts the normal sodium reabsorption process in the distal nephron of the kidneys . This disruption affects the overall electrolyte balance in the body, leading to increased excretion of sodium ions and water, while decreasing the excretion of potassium .

Pharmacokinetics

It is known that the compound has a bioavailability of 30-70% . The compound is metabolized in the body through hydroxylation to form para-hydroxytriamterene . The elimination half-life of the compound is between 1-2 hours, with the active metabolite having a half-life of 3 hours . The compound is excreted renally, with less than 50% being excreted unchanged .

Action Environment

The action, efficacy, and stability of 7-Desamine-7-hydroxy triamterene can be influenced by various environmental factors. For instance, the compound’s action can be affected by the patient’s diet, particularly the intake of potassium, as well as the patient’s kidney function . Additionally, the compound’s stability can be affected by factors such as temperature and pH.

属性

IUPAC Name |

2,4-diamino-6-phenyl-8H-pteridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O/c13-9-8-10(18-12(14)16-9)17-11(19)7(15-8)6-4-2-1-3-5-6/h1-5H,(H5,13,14,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTXKGPQJJRCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172682 | |

| Record name | 7-Desamine-7-hydroxy triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19152-93-3 | |

| Record name | 2,4-Diamino-6-phenyl-7(8H)-pteridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19152-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Desamine-7-hydroxy triamterene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-33416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Desamine-7-hydroxy triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DESAMINE-7-HYDROXY TRIAMTERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136BXG1ICT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

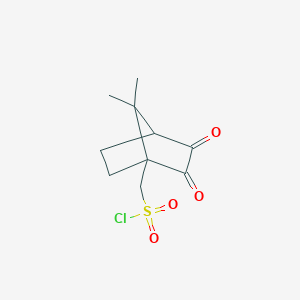

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

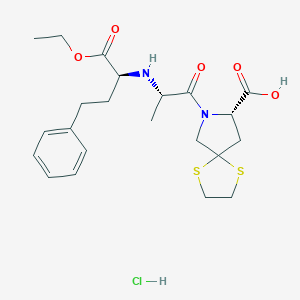

![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)

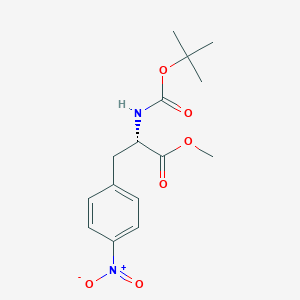

![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)